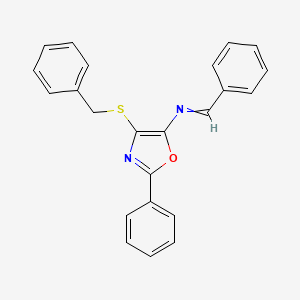

N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine

Description

Properties

CAS No. |

13243-43-1 |

|---|---|

Molecular Formula |

C23H18N2OS |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-(4-benzylsulfanyl-2-phenyl-1,3-oxazol-5-yl)-1-phenylmethanimine |

InChI |

InChI=1S/C23H18N2OS/c1-4-10-18(11-5-1)16-24-22-23(27-17-19-12-6-2-7-13-19)25-21(26-22)20-14-8-3-9-15-20/h1-16H,17H2 |

InChI Key |

VAAMGEUNRNHLPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(OC(=N2)C3=CC=CC=C3)N=CC4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactions Analysis

N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituents of the target compound with similar 1,3-oxazole derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s benzylsulfanyl group (electron-donating) contrasts with sulfonamides (electron-withdrawing) in and , which may reduce electrophilicity and alter binding interactions.

- Schiff Base vs.

Anticancer Activity

- N-(4-Cyano-1,3-oxazol-5-yl)sulfonamides (): Moderate activity (GI₅₀ 10–50 µM) against select NCI-60 cancer lines, with cytostatic effects at >100 µM. Activity is attributed to sulfonamide-mediated inhibition of carbonic anhydrases or microtubule assembly .

- Fluorophenyl-Benzothiazole Analogue (): Fluorine enhances metabolic stability; benzothiazole moiety may intercalate DNA. Activity specifics remain undisclosed .

- Target Compound: No direct activity data, but the Schiff base could enable metal chelation (e.g., Zn²⁺ in proteases), while benzylsulfanyl may modulate redox pathways .

Stability and Reactivity

Computational and Crystallographic Insights

- Software Tools : SHELX and ORTEP-3 () could model the target compound’s crystal structure, revealing conformational flexibility of the benzylsulfanyl group and planarity of the oxazole-Schiff base system .

- Docking Studies : Comparable sulfonamide derivatives () show affinity for kinase domains; the target compound’s Schiff base may favor binding to metalloenzymes .

Biological Activity

N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine (CAS Number: 13243-43-1) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various research findings and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H18N2OS |

| Molecular Weight | 370.467 g/mol |

| Density | 1.16 g/cm³ |

| Boiling Point | 576.6 °C at 760 mmHg |

| Flash Point | 302.5 °C |

Antimicrobial Activity

Research indicates that compounds similar to N-(4-benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine exhibit promising antimicrobial properties. A study on related oxazole derivatives demonstrated significant antibacterial activity against various strains, including MRSA, E. coli, and K. pneumoniae. These compounds showed growth inhibition rates ranging from 85% to 97% against these pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of oxazole derivatives has been documented in several studies. For instance, compounds with similar structures have been shown to selectively inhibit COX-2 enzymes, which are implicated in inflammatory processes. The selectivity index (SI) for these compounds was notably higher than that of traditional anti-inflammatory drugs like indomethacin .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on the cytotoxic effects of related oxazole derivatives indicated that they were non-toxic to human embryonic kidney cells at therapeutic doses, suggesting a favorable safety margin for potential therapeutic applications .

Case Studies

- Study on Antibacterial Activity : A series of experiments were conducted to evaluate the antibacterial efficacy of various oxazole derivatives, including those structurally related to N-(4-benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine. The results indicated that certain derivatives exhibited high activity against resistant bacterial strains, highlighting their potential as novel antibacterial agents.

- COX Inhibition Study : Another significant study focused on the COX inhibitory activity of oxazole derivatives. The findings revealed that these compounds demonstrated potent COX-2 inhibition with IC50 values ranging from 0.10 to 0.31 µM, indicating their potential as anti-inflammatory agents with reduced side effects compared to traditional NSAIDs .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-yl)-1-phenyl-methanimine typically involves two key stages:

- Stage 1: Construction of the 1,3-oxazole ring bearing the 4-benzylsulfanyl and 2-phenyl substituents.

- Stage 2: Formation of the imine (Schiff base) by condensation of the oxazole amine or aldehyde intermediate with benzaldehyde or its derivatives.

The presence of the benzylsulfanyl group on the oxazole ring introduces sulfur functionality, which is often installed via nucleophilic substitution or palladium/copper-catalyzed coupling reactions.

Preparation of the 4-Benzylsulfanyl-2-phenyl-1,3-oxazole Intermediate

Alternative Catalytic Systems

Palladium-based catalysts such as tris-(dibenzylideneacetone)dipalladium(0) with phosphine ligands have also been reported for similar sulfur coupling reactions, often performed in 1,4-dioxane at 120°C with cesium carbonate base. This method is suitable for substrates sensitive to copper catalysis or requiring milder conditions.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Halogenated oxazole + benzyl mercaptan | CuI, K2CO3, N,N'-dimethylethylenediamine, toluene, 110°C, 20 h | 4-Benzylsulfanyl-2-phenyl-1,3-oxazole | 85 |

| 2 | Oxazole intermediate + benzaldehyde | CH2Cl2, RT, overnight | N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-yl)-1-phenyl-methanimine | 44–60 |

Exhaustive Research Findings

Yield and Purity Optimization

- The copper-catalyzed sulfur introduction step consistently shows high yields (~85%) with careful control of moisture and oxygen exclusion.

- The imine formation step is sensitive to reaction time and solvent purity; prolonged reaction times and use of dry solvents improve yield.

- Purification by silica gel chromatography using ethyl acetate or dichloromethane as eluent is effective for isolating pure imine products.

Reaction Mechanism Insights

- The copper-catalyzed coupling likely proceeds via oxidative addition of the halogenated oxazole to Cu(I), transmetalation with benzyl thiolate, and reductive elimination to form the C–S bond.

- Imine formation is a classical nucleophilic addition-elimination mechanism between amine and aldehyde groups.

Alternative Synthetic Routes

- Direct synthesis of the oxazole ring with benzylsulfanyl substituent via cyclization of α-haloketones with benzyl thiol and amino alcohols has been explored but is less common due to lower yields and more complex purification.

- Palladium-catalyzed methods offer milder conditions but may require more expensive ligands and longer reaction times.

Data Tables Summarizing Key Experimental Conditions and Outcomes

| Reaction Step | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Benzylsulfanyl substitution | CuI + N,N'-dimethylethylenediamine | K2CO3 | Toluene | 110 | 20 | 85 | Inert atmosphere required |

| Benzylsulfanyl substitution | Pd2(dba)3 + phosphine ligand | Cs2CO3 | 1,4-Dioxane | 120 | 24 | 80–85 | Alternative catalytic system |

| Imine formation | None (condensation) | None | CH2Cl2 | 20–25 | 12–24 | 44–60 | Ambient conditions, no catalyst |

Q & A

Basic: What synthetic routes are commonly employed for preparing N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine, and what are their key intermediates?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Oxazole Ring Formation : Cyclocondensation of a benzylsulfanyl-substituted precursor with phenyl isocyanide under basic conditions (e.g., K₂CO₃ in DMF) to form the 1,3-oxazole core .

Schiff Base Formation : Reaction of the oxazole intermediate with benzaldehyde derivatives in anhydrous ethanol under reflux, catalyzed by acetic acid, to yield the methanimine moiety .

Key Intermediates :

- 4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-amine (confirmed via LC-MS and H NMR).

- Schiff base precursors (e.g., substituted benzaldehydes).

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the benzylsulfanyl and phenyl groups on the oxazole ring (e.g., single-crystal XRD at 100 K, as in triazole-oxazole hybrid structures ).

- Spectroscopic Analysis :

- H/C NMR: Verify proton environments (e.g., methanimine CH=N peak at δ 8.2–8.5 ppm) and carbon backbone.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).

Advanced: What strategies address regioselectivity challenges during the oxazole ring formation?

Methodological Answer:

- Mechanistic Studies : Use isotopic labeling (e.g., N-tagged reagents) to track nitrogen incorporation into the oxazole ring, identifying competing pathways .

- Computational Modeling : Apply DFT calculations to compare activation energies of alternative cyclization pathways, guiding solvent and catalyst selection (e.g., polar aprotic solvents enhance nucleophilic attack efficiency) .

Advanced: How can computational methods predict the compound’s reactivity in catalytic or supramolecular systems?

Methodological Answer:

- DFT/Molecular Dynamics : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution, identifying nucleophilic (oxazole sulfur) and electrophilic (methanimine carbon) sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina, focusing on π-π stacking between phenyl groups and hydrophobic pockets .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY and HSQC to assign overlapping proton signals in crowded aromatic regions) .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the methanimine group) by acquiring spectra at 25°C and −40°C .

Advanced: What experimental designs optimize yield in large-scale syntheses while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model factors like solvent polarity, temperature, and stoichiometry. For example, a central composite design can identify optimal ethanol/water ratios for Schiff base condensation .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Advanced: How is the compound’s potential biological activity assessed in preclinical research?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., NADH depletion monitored at 340 nm) .

- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MTT assay with HepG2 cells) .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for hypothesized pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.